molecular formula C23H20N6 B2931497 N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902910-28-5

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2931497
CAS No.: 902910-28-5
M. Wt: 380.455
InChI Key: SWRVQWDEJGPQIN-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with suitable reagents to form the quinazoline ring.

    Introduction of the Pyridine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine: Unique due to its specific structure and potential biological activity.

    Other Triazoloquinazolines: Compounds with similar core structures but different substituents, which can lead to variations in their chemical and biological properties.

Uniqueness

This compound stands out due to its specific combination of functional groups and rings, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-16-8-10-17(11-9-16)12-14-25-23-26-20-7-3-2-6-19(20)22-27-21(28-29(22)23)18-5-4-13-24-15-18/h2-11,13,15H,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVQWDEJGPQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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